DL-erythro-4-Fluoroglutamine is a fluorinated analogue of glutamine, which is significant in metabolic studies, particularly in cancer research. This compound is a diastereomeric racemate of erythro and threo forms of 4-fluoroglutamic acid, and it has gained attention for its potential applications in positron emission tomography (PET) imaging and as a biochemical probe in metabolic pathways.
DL-erythro-4-Fluoroglutamine can be synthesized through various chemical methods, including the Michael addition reaction followed by ion-exchange chromatography to separate its stereoisomers. The compound's synthesis and characterization have been documented in multiple studies, highlighting its relevance in both organic chemistry and biochemistry.
DL-erythro-4-Fluoroglutamine falls under the category of amino acid derivatives and is classified as a non-natural amino acid due to the presence of fluorine, which modifies its biochemical properties compared to natural glutamine.
The synthesis of DL-erythro-4-Fluoroglutamine typically involves several key steps:
DL-erythro-4-Fluoroglutamine features a molecular structure similar to that of glutamine but incorporates a fluorine atom at the 4-position of the glutamic acid backbone. The specific stereochemistry (erythro) contributes to its unique biochemical properties.
The chemical formula for DL-erythro-4-Fluoroglutamine is . Its molecular weight is approximately 137.12 g/mol. The presence of fluorine alters its interaction with biological systems, making it an interesting subject for metabolic studies.
DL-erythro-4-Fluoroglutamine participates in various biochemical reactions:
Studies have shown that while DL-threo-4-fluoroglutamate can effectively inhibit enzyme activity, the erythro form exhibits weaker inhibitory effects, indicating that stereochemistry plays a crucial role in its biochemical interactions .
The mechanism by which DL-erythro-4-Fluoroglutamine exerts its effects primarily involves its role as an analogue of glutamate in cellular metabolism. It competes with natural substrates for incorporation into proteins and other metabolic pathways.
Research indicates that when administered, DL-erythro-4-Fluoroglutamine can influence pathways related to cellular energy metabolism and protein synthesis, particularly in cancer cells that exhibit increased reliance on glutamine for growth and proliferation .
DL-erythro-4-Fluoroglutamine is typically presented as a crystalline solid. Its solubility properties are similar to those of other amino acids, allowing it to dissolve in polar solvents like water.
The compound exhibits unique chemical properties due to the presence of fluorine:
Relevant data includes melting point ranges and solubility metrics, which are crucial for practical applications in laboratory settings.
DL-erythro-4-Fluoroglutamine has several important applications:
DL-erythro-4-Fluoroglutamine (CAS 238418-67-2) is a fluorinated structural analogue of the endogenous amino acid L-glutamine. Its systematic IUPAC name is (2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate, with a molecular formula of C₅H₉FN₂O₃ and a molecular weight of 164.13 g/mol [1] [2]. The "DL-erythro" designation specifies its racemic nature and relative stereochemistry, where the fluorine and amino substituents adopt a syn orientation on the glutamic acid backbone (contrasting with the anti configuration in threo diastereomers) [4] [7]. This stereochemical distinction critically influences its biochemical behavior, as the erythro configuration more closely mimics natural glutamine's spatial arrangement, enabling recognition by glutamine transporters and metabolizing enzymes [4] [8].
Key physicochemical properties include:
Table 1: Structural Characteristics of DL-erythro-4-Fluoroglutamine and Key Derivatives
Property | DL-erythro-4-Fluoroglutamine | DL-threo-4-Fluoroglutamine | (2S,4R)-4-Fluoroglutamine |
---|---|---|---|
CAS Number | 238418-67-2 | 238418-69-4 | 238418-71-8 |
Molecular Formula | C₅H₉FN₂O₃ | C₅H₉FN₂O₃ | C₅H₉FN₂O₃ |
Molecular Weight (g/mol) | 164.13 | 164.13 | 164.13 |
Configuration | Racemic erythro | Racemic threo | Enantiopure (2S,4R) |
Precursor CAS | 91383-48-1 (erythro-Glu) | 91383-47-0 (threo-Glu) | N/A |
The synthesis of 4-fluoroglutamine analogues emerged from foundational work in the 1990s on γ-fluorinated glutamic acid derivatives. Initial routes produced racemic diastereomeric mixtures via classical methods like Michael additions or electrophilic fluorination [4]. A breakthrough came with Tolman et al. (2000), who developed stereoselective syntheses starting from separated erythro- and threo-4-fluoroglutamic acid diastereomers (CAS 91383-48-1 and 91383-47-0 respectively) [8]. These routes employed temporary N-protection (e.g., benzyloxycarbonyl) followed by controlled ammonolysis of activated esters to preserve stereochemical integrity during conversion to glutamine analogues [8] [10].
The radiopharmaceutical application accelerated with the need for longer-lived alternatives to carbon-11 tracers. While [¹¹C]glutamine provided metabolic insights, its 20-minute half-life limited clinical utility. Researchers targeted fluorine-18 labeling (t₁/₂=110 min), culminating in the radiosynthesis of (2S,4R)-4-[¹⁸F]fluoroglutamine ([¹⁸F]FGln) via nucleophilic displacement on glutamate-derived precursors [3] [5]. Critical refinements included:
Table 2: Key Historical Milestones in 4-Fluoroglutamine Development
Year | Development | Significance |
---|---|---|
1993 | First large-scale separation of erythro/threo-4-fluoroglutamic acids | Enabled stereochemically pure synthesis [8] |
2000 | Stereoselective synthesis of erythro-4-fluoroglutamine | Provided methodology for non-racemic material [8] [10] |
2012 | First PET studies with ¹⁸FFGln in gliomas | Demonstrated tumor-selective uptake [3] |
2017 | Validation as PD marker for glutaminase inhibition | Established role in therapy monitoring [9] |
DL-erythro-4-Fluoroglutamine serves two pivotal roles in oncology research: as a precursor for PET tracers and as a tool compound for investigating glutamine metabolism. Its significance stems from the "glutamine addiction" phenotype in many cancers—upregulated glutaminolysis fuels biosynthetic pathways and energy production [6] [9].
The (2S,4R)-enantiomer (CAS 238418-71-8) is the bioactive form used in PET. Key imaging attributes include:
As a non-metabolizable analogue (resistant to glutaminase), DL-erythro-4-fluoroglutamine helps dissect transport versus catabolism:
Table 3: Research Applications of DL-erythro-4-Fluoroglutamine and Derivatives
Application Domain | Key Findings | Reference |
---|---|---|
Glioma Imaging | TBR=3.6–4.8 in orthotopic models; superior to FDG | [3] [6] |
Glutaminase Inhibition | ↑ T/B ratio predicts TNBC response to GLS inhibitors | [9] |
Tracer Pharmacokinetics | Reversible uptake models fit dynamic PET data | [3] [6] |
Stereochemical Transport | Erythro uptake > threo by ASCT2 transporters | [4] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7